REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[OH:25])=[O:18])/C(OC(C)(C)C)=O)=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>NC(N)=S.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][C:17](=[O:18])[C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[O:25]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)/C=C(/C(=O)OC(C)(C)C)\C(=O)C1=C(C=CC=C1)O
|
Name
|
III
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
for 38 h
|
Duration
|
38 h
|
Type
|
CUSTOM
|
Details
|
at −25° C.
|
Type
|
CUSTOM
|
Details
|
Purification via column chromatography with 10% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1OC2=CC=CC=C2C(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.5 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |